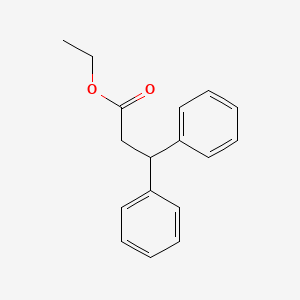

Ethyl 3,3-diphenylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXRDSROKCWSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322712 | |

| Record name | Ethyl 3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7476-18-8 | |

| Record name | 7476-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3,3-diphenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for Ethyl 3,3-diphenylpropanoate (B1239988), a valuable intermediate in pharmaceutical and organic synthesis. The document details established methodologies, providing comprehensive experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Ethyl 3,3-diphenylpropanoate is a carboxylic acid ester characterized by a propanoate backbone with two phenyl substituents at the C-3 position. Its structural motif is of interest in medicinal chemistry and materials science. This guide will focus on the most practical and efficient methods for its synthesis, primarily revolving around the formation of the precursor, 3,3-diphenylpropanoic acid, followed by its esterification. Alternative approaches, such as the Michael addition, will also be discussed.

Primary Synthetic Route: Two-Step Synthesis via 3,3-Diphenylpropanoic Acid

The most well-documented and scalable approach for the synthesis of this compound involves a two-step process:

-

Friedel-Crafts-type reaction: Synthesis of 3,3-diphenylpropanoic acid from cinnamic acid and benzene (B151609).

-

Fischer Esterification: Conversion of 3,3-diphenylpropanoic acid to its ethyl ester.

A logical workflow for this primary synthetic route is outlined below.

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 3,3-Diphenylpropanoic Acid

This step involves the reaction of cinnamic acid with benzene in the presence of an ionic liquid catalyst, chloro-1-methyl-3-butylimidazole-aluminium trichloride (B1173362) ([bmim]Cl/AlCl₃), which acts as a Lewis acid to facilitate the Friedel-Crafts-type alkylation.

Experimental Protocol:

-

To a reaction flask, add benzene (0.9 moles) and [bmim]Cl/AlCl₃ ionic liquid (25.5 g).

-

Heat the mixture to 70-80°C with stirring.

-

Add cinnamic acid (0.1 moles, 14.8 g) portion-wise over 1 hour.

-

After the addition is complete, increase the temperature to reflux and maintain for 4 hours.

-

Upon completion, cool the reaction mixture and add 100 mL of water. Stir and allow the layers to separate.

-

The aqueous layer, containing the ionic liquid, can be separated, and the ionic liquid can be recovered by distillation of water under reduced pressure.

-

The organic layer is subjected to distillation under reduced pressure to recover unreacted benzene.

-

The resulting solid crude product is recrystallized from methanol (B129727) to yield pure 3,3-diphenylpropanoic acid.

Step 2: Fischer Esterification to this compound

The synthesized 3,3-diphenylpropanoic acid is then esterified using ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3,3-diphenylpropanoic acid (0.067 moles, 15.1 g) in ethanol (0.4 moles, 18.5 g) with stirring.

-

Slowly add concentrated sulfuric acid (0.034 moles, 3.4 g) to the solution.

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

After the reaction, distill off the excess ethanol.

-

Neutralize the remaining mixture to a pH of 7.0-7.5 with a 5% sodium carbonate solution.

-

Perform a liquid-liquid extraction with diethyl ether.

-

Wash the combined organic extracts sequentially with water and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data

The following table summarizes the typical quantitative data for this two-step synthesis based on a Chinese patent[1].

| Step | Reactants | Reagent/Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 1 | Cinnamic Acid, Benzene | [bmim]Cl/AlCl₃ | 4 | Reflux | 81.8 |

| 2 | 3,3-Diphenylpropanoic Acid, Ethanol | H₂SO₄ | 6-8 | Reflux | 91.0 |

Alternative Synthetic Route: Michael Addition

An alternative approach to the synthesis of this compound is through a Michael addition reaction. This would involve the 1,4-addition of a diphenylmethyl nucleophile to an acrylate (B77674) acceptor.

A proposed reaction scheme is as follows:

Caption: Proposed Michael addition pathway for this compound synthesis.

General Experimental Considerations

Proposed Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylmethane in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to generate the diphenylmethyl anion. The formation of the anion is often indicated by a color change.

-

After stirring for a sufficient time to ensure complete deprotonation, slowly add ethyl acrylate to the solution.

-

Allow the reaction to proceed at low temperature, then gradually warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product using column chromatography or vacuum distillation.

Expected Quantitative Data

The yields for Michael additions can vary widely depending on the specific substrates and reaction conditions. For planning purposes, a yield in the range of 50-80% could be anticipated, but this would require experimental optimization.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the synthesis of 3,3-diphenylpropanoic acid followed by Fischer esterification. This method offers high yields and utilizes readily available starting materials. The Michael addition presents a viable, more direct alternative, though it may require more stringent anhydrous and inert conditions and optimization of the reaction parameters. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

References

An In-depth Technical Guide to Ethyl 3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3-diphenylpropanoate (B1239988) is an organic compound with the chemical formula C₁₇H₁₈O₂.[1] It belongs to the class of carboxylic acid esters, characterized by a propanoate backbone with two phenyl substituents at the 3-position and an ethyl ester group. This technical guide provides a comprehensive overview of the known chemical and physical properties of Ethyl 3,3-diphenylpropanoate, alongside available information on its synthesis and safety considerations. Due to the limited publicly available experimental data, some sections will reference predicted values and data from structurally similar compounds to provide a broader context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for several key physical characteristics remain largely unavailable in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₂ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| CAS Number | 7476-18-8 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA (Predicted) | 3.8 | [1] |

Spectroscopic Data

-

¹³C NMR Spectroscopy: Spectral data for ¹³C NMR is indicated to be available, which would provide key information about the carbon framework of the molecule.[1]

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is also reported as being available, which is essential for determining the molecular weight and fragmentation pattern of the compound.[1]

A detailed experimental protocol for acquiring and interpreting this data would typically involve standard spectroscopic techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy (General Procedure)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling constants to elucidate the structure of the molecule.

Synthesis of this compound

Conceptual Synthetic Workflow

The synthesis of this compound could likely be achieved through the esterification of 3,3-diphenylpropanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,3-diphenylpropanoic acid (1 equivalent) and an excess of ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Biological Activity and Drug Development Potential

There is currently no publicly available information on the biological activity, pharmacological properties, or any role of this compound in drug development. In vitro or in vivo studies, screening assays, and mechanism of action studies for this specific compound have not been reported in the searched scientific literature.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it is prudent to handle this compound with the care and precautions typically applied to new or uncharacterized chemical substances. General safety guidelines for handling similar chemical compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Ventilation: Work in a well-ventilated area, such as a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a known chemical entity with a defined structure. However, a comprehensive understanding of its chemical and physical properties is hampered by the lack of available experimental data. While its synthesis can be conceptually outlined, specific and validated experimental protocols are not readily accessible. Furthermore, its biological activity and potential applications in drug development remain unexplored. This guide highlights the current knowledge gaps and underscores the need for further experimental investigation to fully characterize this compound and explore its potential applications. Researchers interested in this molecule should consider undertaking the necessary experimental work to determine its fundamental properties and biological profile.

References

In-Depth Technical Guide: Ethyl 3,3-diphenylpropanoate

CAS Number: 7476-18-8

This technical guide provides a comprehensive overview of Ethyl 3,3-diphenylpropanoate (B1239988), tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, spectral data, and relevant experimental protocols, alongside an exploration of its applications and biological significance.

Chemical and Physical Properties

Ethyl 3,3-diphenylpropanoate is a substituted fatty acid ester with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol .[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7476-18-8 | [1] |

| Molecular Formula | C₁₇H₁₈O₂ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenepropanoic acid, β-phenyl-, ethyl ester; Ethyl 3,3-diphenylpropionate | |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | |

| XLogP3-AA | 3.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Data Summary | Source |

| ¹H NMR | Data not explicitly available in the search results. | |

| ¹³C NMR | Data not explicitly available in the search results. | |

| Mass Spectrometry | Data not explicitly available in the search results. |

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and plausible synthetic route can be inferred from standard organic chemistry principles. One common method for the synthesis of such esters is the Fischer esterification of the corresponding carboxylic acid.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-diphenylpropanoic acid in an excess of absolute ethanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of organic compounds.

General Column Chromatography Workflow:

Caption: General workflow for purification by column chromatography.

Detailed Protocol for Column Chromatography:

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) as the eluent.[2][3]

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.[2]

-

Elution: The eluent is passed through the column, and the different components of the mixture travel down the column at different rates depending on their polarity.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by TLC to determine which fractions contain the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented in the provided search results, its structural motifs are present in various biologically active molecules. Phenylpropanoate derivatives are known to be versatile building blocks in the synthesis of heterocyclic compounds, which are common scaffolds in medicinal chemistry. For instance, substituted ethyl phenylpropanoates are used in the synthesis of furans and pyrroles, which exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4]

Biological Activity and Signaling Pathways

Currently, there is no specific information available from the search results detailing the biological activity or the signaling pathways directly modulated by this compound. Further research and biological screening would be necessary to elucidate its potential pharmacological effects. The Human Metabolome Database (HMDB) suggests that the related compound, Ethyl 3-phenylpropanoate, may be involved in fatty acid metabolism and lipid transport, though this is a broader classification and not specific to the diphenyl-substituted compound.

Conclusion

This compound, identified by the CAS number 7476-18-8, is a chemical compound with potential applications as a synthetic intermediate in organic and medicinal chemistry. This guide has provided a summary of its known physicochemical properties and outlined general experimental protocols for its synthesis and purification. While direct evidence of its use in drug development or its specific biological targets is currently limited, the structural class to which it belongs is of significant interest in the design of novel therapeutic agents. Further investigation is warranted to fully explore the synthetic utility and pharmacological potential of this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 3,3-diphenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key physical and chemical properties of Ethyl 3,3-diphenylpropanoate (B1239988) is presented in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 3,3-diphenylpropanoate

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₂ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 7476-18-8 | [1] |

| Boiling Point | 355.6 ± 11.0 °C at 760 mmHg | [2] |

| Exact Mass | 254.130676 | [2] |

| SMILES | CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |

Synthesis Protocol

A common method for the synthesis of ethyl esters is the Fischer esterification of the corresponding carboxylic acid. While a specific detailed protocol for the synthesis of this compound was not found in the performed searches, a general procedure based on the esterification of 3,3-diphenylpropanoic acid is provided below. A patent describes the synthesis of 3,3-diphenylpropanoic acid, a potential precursor.[3]

General Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3,3-diphenylpropanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

References

An In-depth Technical Guide to Ethyl 3,3-diphenylpropanoate

This technical guide provides a comprehensive overview of Ethyl 3,3-diphenylpropanoate (B1239988), a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, properties, and available synthesis information, presented in a clear and structured format for easy reference and comparison.

Chemical Identity

The primary identifier for any chemical compound is its IUPAC (International Union of Pure and Applied Chemistry) name, which provides a standardized and unambiguous system of nomenclature.

IUPAC Name: ethyl 3,3-diphenylpropanoate[1]

Beyond its formal IUPAC name, this compound is known by a variety of synonyms, which are frequently encountered in literature, chemical databases, and commercial catalogs. These synonyms, along with other key identifiers, are crucial for comprehensive literature searches and material procurement.

| Identifier Type | Identifier |

| CAS Number | 7476-18-8[1][2] |

| Molecular Formula | C17H18O2[1] |

| InChI | InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3[1] |

| InChIKey | XZXRDSROKCWSHE-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2[1] |

| Synonyms | 3,3-DIPHENYLPROPIONIC ACID ETHYL ESTER[1], 3,3-diphenyl-propionic acid ethyl ester[1], ethyl 3,3-diphenylpropionate[1], ethyl 3,3-diphenyl-1-propanate[1], NSC401896[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Weight | 254.32 g/mol [1] |

| XLogP3 | 3.8[1] |

| Exact Mass | 254.130679813 Da[1] |

Logical Workflow for Compound Identification

The process of identifying and characterizing a chemical compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.

Synthesis Information

The following diagram illustrates a generalized synthetic pathway for esters, which would be applicable to the synthesis of this compound.

Further investigation into chemical literature and reaction databases would be necessary to establish a detailed and optimized experimental protocol for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) for all reagents and follow appropriate laboratory safety procedures.

References

A Technical Guide to the Physical Properties of Ethyl 3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-diphenylpropanoate (B1239988) is a chemical compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is fundamental for its application in research and drug development, enabling informed decisions on reaction conditions, purification methods, and formulation strategies. This technical guide provides a summary of the known identifiers for Ethyl 3,3-diphenylpropanoate and presents detailed experimental protocols for the determination of its key physical properties, including melting point, boiling point, density, and solubility. Furthermore, standard procedures for its characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy are outlined. Due to a notable scarcity of published experimental data for this specific compound, this guide focuses on the methodologies required to obtain these crucial parameters, thereby empowering researchers to characterize this compound and similar compounds in the laboratory.

Introduction

This compound (CAS No. 7476-18-8) is an ester derivative of 3,3-diphenylpropanoic acid. Its molecular structure, featuring two phenyl groups, imparts significant steric hindrance and lipophilicity, which are expected to influence its physical and chemical behavior. While the basic molecular details are known, a comprehensive public database of its physical properties is currently lacking. This guide aims to bridge this gap by providing a foundational understanding of the compound and, more importantly, the experimental means to elucidate its physical characteristics.

Compound Identification

A summary of the key identifiers for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7476-18-8 | PubChem[1] |

| Molecular Formula | C₁₇H₁₈O₂ | PubChem[1] |

| Molecular Weight | 254.32 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | PubChem[1] |

| InChI | InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | PubChem[1] |

| InChIKey | XZXRDSROKCWSHE-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the experimental procedures for determining the primary physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to determine a preliminary range.

-

For an accurate measurement, a slower heating rate of 1-2 °C/minute should be used, starting from a temperature approximately 20 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[2][3][4][5][6]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure (Thiele Tube Method):

-

Place a few milliliters of the liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7][8][9][10][11]

Density Determination

The density of a liquid is its mass per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder (10 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

Measure the mass of a clean, dry pycnometer or a 10 mL graduated cylinder on an analytical balance.

-

Carefully add a known volume (e.g., 5.00 mL) of this compound to the pycnometer or graduated cylinder.

-

Measure the combined mass of the container and the liquid.

-

Record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Calculate the density by dividing the mass of the liquid by its volume.[12][13][14][15]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for purification and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane (B109758), hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixtures using a vortex mixer for a set period (e.g., 1 minute).

-

Visually inspect each tube to determine if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble. If it does not, it is insoluble. For intermediate cases, terms like "partially soluble" or "sparingly soluble" can be used.[16][17][18]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Procedure:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.[1][19][20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the components of a volatile mixture and to determine the molecular weight of the compound.

Procedure:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.

-

The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern.[23][24][25][26][27]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Procedure:

-

A small amount of liquid this compound can be placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquire the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H stretches).[28][29][30][31]

Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental procedures for the determination of the physical properties and spectroscopic characterization of this compound. While published data for this specific molecule is limited, the detailed protocols presented herein offer a clear pathway for researchers to obtain this essential information. The systematic application of these methods will enable a more complete understanding of the physicochemical profile of this compound, facilitating its use in scientific research and development.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. westlab.com [westlab.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. scribd.com [scribd.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phillysim.org [phillysim.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chm.uri.edu [chm.uri.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. organomation.com [organomation.com]

- 20. sites.bu.edu [sites.bu.edu]

- 21. publish.uwo.ca [publish.uwo.ca]

- 22. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 23. memphis.edu [memphis.edu]

- 24. uoguelph.ca [uoguelph.ca]

- 25. Sample preparation GC-MS [scioninstruments.com]

- 26. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. scribd.com [scribd.com]

- 30. ejournal.upi.edu [ejournal.upi.edu]

- 31. rtilab.com [rtilab.com]

A Comprehensive Technical Guide to the Solubility of Ethyl 3,3-diphenylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-diphenylpropanoate (B1239988) is a compound of interest in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,3-diphenylpropanoate. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing detailed experimental protocols for determining its solubility, alongside a framework for the systematic presentation of such data. This document is intended to equip researchers and professionals with the necessary tools to generate and interpret solubility data for this compound in a variety of organic solvent systems.

Introduction to Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. In the context of drug development and chemical research, solubility is a critical parameter that influences a wide range of processes including:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent.

-

Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of a compound and its impurities in various solvent systems.

-

Formulation Development: For a compound to be developed into a pharmaceutical product, its solubility in biocompatible solvents is a key consideration for achieving desired bioavailability and therapeutic efficacy.

-

Analytical Chemistry: Accurate quantification and characterization of a compound often require it to be in a dissolved state.

The solubility of a molecule like this compound is governed by its molecular structure, including the presence of polar functional groups (the ester group) and nonpolar moieties (the two phenyl groups and the ethyl chain), and the physicochemical properties of the solvent.

Predicted Solubility Profile of this compound

Based on its chemical structure, a qualitative prediction of the solubility of this compound in various organic solvents can be made. The large, nonpolar surface area contributed by the two phenyl rings suggests good solubility in nonpolar and weakly polar aprotic solvents. The presence of the ester group, which can act as a hydrogen bond acceptor, may impart some solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The large nonpolar diphenyl and ethyl groups will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole moment of the ester group will allow for dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While the ester can accept hydrogen bonds, the large nonpolar structure will likely limit solubility in solvents with strong hydrogen-bonding networks. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section details a robust and widely accepted method for determining the thermodynamic solubility of a solid compound in an organic solvent.

The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.[1]

-

It is recommended to perform the experiment in a temperature-controlled environment to ensure isothermal conditions.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE syringe filter) with a pore size that will retain the solid particles (e.g., 0.22 µm or 0.45 µm).

-

-

-

Quantification of Solute Concentration:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method. A common and effective method is UV-Vis spectrophotometry, given the chromophoric nature of the phenyl groups in the molecule.

-

References

"Ethyl 3,3-diphenylpropanoate molecular weight and formula"

This document provides the essential physicochemical properties of Ethyl 3,3-diphenylpropanoate (B1239988), a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of Ethyl 3,3-diphenylpropanoate are summarized in the table below. This data is critical for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₂ | |

| Molecular Weight | 254.32 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 7476-18-8 | [1] |

Structural Information

To visualize the molecular structure and connectivity, a simple logical diagram is provided.

Caption: Structural components of this compound.

References

An In-depth Technical Guide on the Initial Studies of Ethyl 3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on Ethyl 3,3-diphenylpropanoate (B1239988), a molecule of interest in organic synthesis and potential pharmaceutical applications. This document details its physicochemical properties, outlines plausible synthetic routes with experimental protocols, and discusses its spectroscopic characterization.

Physicochemical Properties

Ethyl 3,3-diphenylpropanoate is a substituted propanoate ester. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| CAS Number | 7476-18-8 | PubChem[1] |

| Molecular Formula | C₁₇H₁₈O₂ | PubChem[1] |

| Molecular Weight | 254.32 g/mol | PubChem[1] |

| Density | 1.1 ± 0.1 g/cm³ | ChemSrc[2] |

| Boiling Point | 355.6 ± 11.0 °C at 760 mmHg | ChemSrc[2] |

| Flash Point | 133.1 ± 17.6 °C | - |

| LogP | 4.29 | ChemSrc[2] |

| Refractive Index | 1.547 | ChemSrc[2] |

Synthetic Approaches

The synthesis of this compound can be approached through several established organic reactions. While a direct, one-pot synthesis is not readily found in the literature, a highly plausible multi-step approach involves a Reformatsky reaction followed by dehydration and subsequent reduction.

Multi-step Synthesis via Reformatsky Reaction

This synthetic pathway involves three key stages:

-

Reformatsky Reaction: Condensation of benzophenone (B1666685) with ethyl bromoacetate (B1195939) to yield Ethyl 3-hydroxy-3,3-diphenylpropanoate.

-

Dehydration: Elimination of a water molecule from the β-hydroxy ester to form Ethyl 3,3-diphenylpropenoate.

-

Reduction: Catalytic hydrogenation of the unsaturated ester to afford the final product, this compound.

Caption: Multi-step synthesis of this compound.

This protocol is adapted from general procedures for the Reformatsky reaction.[3]

Materials:

-

Benzophenone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Iodine (catalyst)

-

Anhydrous Toluene

-

Methyl tert-butyl ether (MTBE) for extraction

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

-

To this mixture, add ethyl bromoacetate (2.0 eq).

-

A solution of benzophenone (1.0 eq) in toluene (10 mL) is then added to the suspension.

-

The resulting mixture is stirred at 90 °C for 30 minutes.

-

The reaction is cooled to 0 °C, and water is carefully added to quench the reaction.

-

The suspension is filtered, and the filtrate is extracted with MTBE.

-

The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, Ethyl 3-hydroxy-3,3-diphenylpropanoate, is purified by silica (B1680970) gel chromatography.

This is a general procedure for the acid-catalyzed dehydration of a β-hydroxy ester.

Materials:

-

Ethyl 3-hydroxy-3,3-diphenylpropanoate

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Ethyl 3-hydroxy-3,3-diphenylpropanoate in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 3,3-diphenylpropenoate.

This is a standard procedure for the reduction of a carbon-carbon double bond.

Materials:

-

Ethyl 3,3-diphenylpropenoate

-

Palladium on carbon (10% Pd, catalytic amount)

-

Ethanol (B145695) or Ethyl acetate (B1210297)

-

Hydrogen gas

Procedure:

-

Dissolve Ethyl 3,3-diphenylpropenoate in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% palladium on carbon.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a methylene (B1212753) group, a methine proton, and the aromatic protons of the two phenyl groups.

¹³C NMR: PubChem lists the availability of a ¹³C NMR spectrum for this compound, though the specific chemical shifts are not provided.[1] For comparison, the ¹³C NMR data for the related compound, Ethyl 3-phenylpropionate (B1229125), shows signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and propionate (B1217596) backbone.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks would include C-H stretching from the aromatic and aliphatic portions of the molecule, and C=C stretching from the aromatic rings.

Mass Spectrometry (MS)

A GC-MS spectrum is available on PubChem for this compound.[1] The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 254.32. Common fragmentation patterns for esters would likely be observed, including the loss of the ethoxy group (-OCH₂CH₃) and rearrangements.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound based on the multi-step synthetic route.

Caption: A typical experimental workflow for synthesis and analysis.

This technical guide provides a solid foundation for researchers interested in this compound. The outlined synthetic route is robust and based on well-established reactions, and the predicted spectroscopic data offers a valuable reference for characterization. Further experimental work is encouraged to refine the protocols and fully elucidate the spectroscopic properties of this compound.

References

Ethyl 3,3-diphenylpropanoate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on Ethyl 3,3-diphenylpropanoate (B1239988) (CAS No. 7476-18-8). The document covers its chemical and physical properties, synthesis methodologies with detailed experimental protocols, and spectroscopic data. All quantitative information has been summarized in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

Ethyl 3,3-diphenylpropanoate, also known as 3,3-Diphenylpropionic acid ethyl ester, is an organic compound with the molecular formula C₁₇H₁₈O₂.[1] It is characterized as a yellowish, viscous oil.[2] A summary of its key physical and computed properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 7476-18-8 | [1] |

| Molecular Formula | C₁₇H₁₈O₂ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| Appearance | Yellowish viscous oil | [2] |

| Boiling Point | 153-154 °C at 20 mmHg | [2] |

| Refractive Index (nD²⁵) | 1.5664 | [2] |

| Computed XLogP3 | 3.8 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of 3,3-diphenylpropionic acid with ethanol (B145695), catalyzed by a strong acid like sulfuric acid. This reaction has been reported with high yields.

| Precursor | Reagents | Catalyst | Yield | Source |

| 3,3-Diphenylpropionic Acid | Ethanol | Sulfuric Acid | 91.0% | CN102643168B |

| 3,3-Diphenylpropionic Acid | Ethanol | Sulfuric Acid | 88% | [2] |

Detailed Experimental Protocol: Fischer Esterification

The following protocol is adapted from Chinese Patent CN102643168B.

Reagents:

-

3,3-Diphenylpropionic acid (15.1 g, 0.067 mol)

-

Ethanol (18.5 g, 0.4 mol)

-

Concentrated Sulfuric Acid (3.4 g, 0.034 mol)

-

5% Sodium Carbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a reaction flask, add 15.1 g (0.067 mol) of 3,3-diphenylpropionic acid and dissolve it in 18.5 g (0.4 mol) of ethanol with stirring.

-

Slowly add 3.4 g (0.034 mol) of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

After the reaction is complete, recover the excess ethanol via distillation.

-

Neutralize the residue with a 5% sodium carbonate solution until the pH reaches 7.0-7.5.

-

Perform a liquid-liquid extraction. The layers will separate upon standing.

-

Separate the organic layer and wash it twice with water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter the drying agent. The resulting product is 15.5 g of this compound (0.061 mol), corresponding to a yield of 91.0%.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for this compound via Fischer esterification.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. The available infrared and nuclear magnetic resonance data are presented below. While 13C NMR and GC-MS data are noted in databases like PubChem, specific peak information was not available in the reviewed literature.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3061 | Aromatic C-H Stretch |

| 2981, 2934 | Aliphatic C-H Stretch |

| 1735 | C=O (Ester) Stretch |

| 1599 | Aromatic C=C Stretch |

| 1494, 1451 | Aromatic C=C Stretch |

| 1371 | C-H Bend |

| 1255, 1152 | C-O (Ester) Stretch |

| 746, 700 | C-H Out-of-plane Bend (Monosubstituted Benzene) |

| Source: Arkivoc[2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.15 | Triplet (t) | 3H | 9.0 | -O-CH₂-CH₃ |

| 3.15 | Doublet (d) | 2H | 9.0 | -CH-CH₂ -C=O |

| 4.05 | Quartet (q) | 2H | 9.0 | -O-CH₂ -CH₃ |

| 4.55 | Triplet (t) | 1H | 9.0 | Ar₂-CH -CH₂- |

| 7.1 - 7.3 | Multiplet (m) | 10H | - | Aromatic Protons (2 x C₆H₅ ) |

| Solvent: CDCl₃, Frequency: 90 MHz, Source: Arkivoc[2] |

Biological Activity and Applications

A thorough review of the scientific literature and patent databases did not yield any specific reports on the biological activity, signaling pathway involvement, or direct applications in drug development for this compound. Its documented use is primarily as a chemical intermediate in the synthesis of other molecules. For instance, it has been used as a precursor for the synthesis of tertiary alcohols, such as 1,1,3,3-tetraphenyl-1-propanol, through reactions with Grignard reagents.[3]

Conclusion

This compound is a well-characterized chemical intermediate. Its synthesis via Fischer esterification from 3,3-diphenylpropionic acid is efficient and high-yielding, with a clear and established protocol. Spectroscopic data, particularly IR and ¹H NMR, are available and confirm its molecular structure. However, there is a notable absence of published research on its biological effects or its potential as a therapeutic agent. For professionals in drug development, its current value lies in its role as a synthetic building block rather than as an active pharmaceutical ingredient. Future research could explore the potential bioactivity of this compound, given its diaryl structure, which is a common motif in pharmacologically active molecules.

References

Methodological & Application

Ethyl 3,3-diphenylpropanoate: A Versatile Scaffold in the Synthesis of Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3,3-diphenylpropanoate (B1239988) and its structural analogs are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals. The core 3,3-diphenylpropyl moiety provides a rigid scaffold that can be functionalized to create a variety of target molecules with significant biological activity. This document outlines the application of this chemical entity, with a focus on its role as a precursor in the synthesis of opioid analgesics, and provides detailed experimental protocols for key transformations.

Key Applications in Drug Discovery

The diphenylpropylamine scaffold is a critical pharmacophore in a class of synthetic opioids. A prominent example is Methadone, a potent analgesic used for pain management and in opioid addiction therapy. While the direct use of ethyl 3,3-diphenylpropanoate in published syntheses of Methadone is not extensively documented, its close structural relative, diphenylacetonitrile (B117805), serves as a key starting material. The synthetic logic can be adapted, positioning this compound as a valuable precursor for the synthesis of the core intermediate.

The general synthetic strategy involves the alkylation of a diphenylmethane (B89790) derivative at the benzylic position, followed by further transformations to introduce the required functional groups.

Synthesis of Methadone Precursor from Diphenylacetonitrile

A crucial step in Methadone synthesis is the alkylation of diphenylacetonitrile with a suitable aminoalkyl halide. This reaction introduces the dimethylamino group and extends the carbon chain, forming the backbone of the final drug molecule.

Reaction Data

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | Sodamide (NaNH₂) | Toluene | 4-(Dimethylamino)-2,2-diphenylpentanenitrile (and isomer) | High | [1][2] |

| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | Sodium Hydroxide (B78521) (NaOH) | Dimethylformamide (DMF) | 4-(Dimethylamino)-2,2-diphenylpentanenitrile (and isomer) | >60% (desired isomer) | [1] |

Experimental Protocol: Alkylation of Diphenylacetonitrile

Materials:

-

Diphenylacetonitrile

-

1-dimethylamino-2-chloropropane hydrochloride

-

Sodium hydroxide (pellets)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1-dimethylamino-2-chloropropane free base is prepared by dissolving its hydrochloride salt in water and treating it with a 20% aqueous sodium hydroxide solution. The free base is then extracted with a suitable organic solvent.

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add powdered sodium hydroxide (2 molar equivalents) to anhydrous dimethylformamide.

-

To this slurry, add a solution of diphenylacetonitrile (1 molar equivalent) in anhydrous DMF dropwise with stirring.

-

After stirring for a designated period to ensure the formation of the carbanion, add the 1-dimethylamino-2-chloropropane free base (1.1 molar equivalents) dropwise.

-

The reaction mixture is heated and stirred for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, a mixture of 4-(dimethylamino)-2,2-diphenylpentanenitrile and its isomer, 3-methyl-4-(dimethylamino)-2,2-diphenylbutyronitrile.[1]

-

The desired isomer can be separated and purified by fractional crystallization.

Conversion of the Nitrile Intermediate to Methadone

The resulting nitrile is a key intermediate that can be converted to Methadone via a Grignard reaction followed by hydrolysis.

Reaction Data

| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

| 4-(Dimethylamino)-2,2-diphenylpentanenitrile | Ethylmagnesium bromide | Diethyl ether | Methadone | [2][3] |

Experimental Protocol: Grignard Reaction and Hydrolysis

Materials:

-

4-(Dimethylamino)-2,2-diphenylpentanenitrile

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, prepare the Grignard reagent by adding a solution of ethyl bromide in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether.

-

Once the Grignard reagent formation is complete, a solution of 4-(dimethylamino)-2,2-diphenylpentanenitrile in anhydrous diethyl ether is added dropwise.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the reaction is carefully quenched by the slow addition of aqueous hydrochloric acid.

-

The mixture is then heated to hydrolyze the intermediate imine to the corresponding ketone (Methadone).

-

The aqueous solution is cooled and made basic with a sodium hydroxide solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield crude Methadone.

-

Further purification can be achieved by recrystallization or chromatography.[2][3]

Logical Workflow for Methadone Synthesis

The following diagram illustrates the key transformations in the synthesis of Methadone, highlighting the role of the diphenylpropyl scaffold.

Caption: Synthetic pathway from a diphenyl precursor to Methadone.

Conceptual Pathway from this compound

This diagram outlines a conceptual synthetic route starting from this compound to the key nitrile intermediate.

Caption: A conceptual multi-step conversion of the title compound.

References

Application Notes and Protocols for the Alkylation of Ethyl 3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the α-alkylation of ethyl 3,3-diphenylpropanoate (B1239988), a valuable transformation for the synthesis of various organic molecules and potential pharmaceutical intermediates. The protocols described herein focus on two robust methods: direct enolate alkylation using a strong, non-nucleophilic base and phase-transfer catalyzed (PTC) alkylation.

Introduction

The alkylation of esters at the α-position is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For a substrate such as ethyl 3,3-diphenylpropanoate, the introduction of an alkyl group at the C-2 position generates a new stereocenter and provides access to a range of 2-alkyl-3,3-diphenylpropanoic acid derivatives. These products can serve as key building blocks in the development of novel therapeutic agents and other functional materials.

This document outlines two primary methodologies for this transformation, each with its own set of advantages and considerations. Direct enolate alkylation offers a high degree of control and is suitable for a wide range of alkylating agents. Phase-transfer catalysis presents a milder, often more scalable, and environmentally benign alternative.

Data Presentation

The following tables summarize the typical reagents and conditions for the two primary methods of alkylating this compound.

Table 1: Reagents and Conditions for Direct Enolate Alkylation

| Reagent/Parameter | Function | Typical Value/Compound |

| Substrate | Starting Ester | This compound |

| Base | Enolate Formation | Lithium diisopropylamide (LDA) |

| Solvent | Anhydrous, Aprotic | Tetrahydrofuran (B95107) (THF) |

| Alkylating Agent | Alkyl Group Source | Methyl iodide, Ethyl bromide, etc. |

| Temperature | Enolate Formation | -78 °C |

| Temperature | Alkylation | -78 °C to Room Temperature |

| Reaction Time | Alkylation | 1 - 4 hours |

| Quenching Agent | Proton Source | Saturated aqueous NH₄Cl |

Table 2: Reagents and Conditions for Phase-Transfer Catalyzed Alkylation

| Reagent/Parameter | Function | Typical Value/Compound |

| Substrate | Starting Ester | This compound |

| Base | Deprotonation | 50% Aqueous NaOH or KOH |

| Solvent | Organic Phase | Toluene (B28343) or Dichloromethane |

| Phase-Transfer Catalyst | Anion Transport | Tetrabutylammonium (B224687) bromide (TBAB) |

| Alkylating Agent | Alkyl Group Source | Methyl iodide, Benzyl (B1604629) bromide, etc. |

| Temperature | Reaction | Room Temperature to 60 °C |

| Reaction Time | Reaction | 4 - 24 hours |

Experimental Protocols

Protocol 1: Direct Enolate Alkylation using Lithium Diisopropylamide (LDA)

This protocol is adapted from established procedures for the alkylation of similar phenyl-substituted esters and is expected to be effective for this compound.[1]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Alkyl halide (e.g., methyl iodide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, syringes, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the ester solution via cannula or syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.1 to 1.5 equivalents) dropwise. Allow the reaction mixture to stir at -78 °C for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired α-alkylated product.

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation

This protocol provides a general procedure for the PTC alkylation of this compound.

Materials:

-

This compound

-

Toluene or Dichloromethane

-

50% (w/v) aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

-

Tetrabutylammonium bromide (TBAB) (5-10 mol%)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Diethyl ether or Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, and other standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent), toluene or dichloromethane, and the alkyl halide (1.2 to 2.0 equivalents).

-

Addition of Base and Catalyst: To the vigorously stirred organic mixture, add the 50% aqueous NaOH or KOH solution and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 - 0.10 equivalents).

-

Reaction: Heat the biphasic mixture to the desired temperature (typically between room temperature and 60 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 30 mL).

-

Purification: Combine all organic layers and wash with water until the aqueous layer is neutral. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for direct enolate alkylation.

Caption: Experimental workflow for PTC alkylation.

Caption: Key requirements for alkylation methods.

References

Application Notes and Protocols for the Utilization of Ethyl 3,3-diphenylpropanoate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3,3-diphenylpropanoate (B1239988) is a valuable building block in pharmaceutical synthesis, primarily serving as a precursor for the synthesis of 3,3-diphenylpropylamine (B135516) and its derivatives. This scaffold is the core of several active pharmaceutical ingredients (APIs), most notably Fendiline (B78775), a calcium channel blocker. This document provides detailed protocols for the multi-step synthesis of Fendiline from Ethyl 3,3-diphenylpropanoate, including key intermediate steps, reaction conditions, and characterization data.

Section 1: Synthesis of Fendiline from this compound

The overall synthetic pathway for Fendiline starting from this compound involves three key transformations:

-

Reduction of the ester to the corresponding primary alcohol, 3,3-diphenylpropan-1-ol.

-

Oxidation of the alcohol to the aldehyde, 3,3-diphenylpropanal (B2737569).

-

Reductive amination of the aldehyde with (R/S)-1-phenylethylamine to yield Fendiline.

Logical Workflow of Fendiline Synthesis

Caption: Synthetic workflow for Fendiline from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 3,3-Diphenylpropan-1-ol

This protocol describes the reduction of the ester functionality to a primary alcohol using Lithium Aluminium Hydride (LiAlH₄), a potent reducing agent.[1][2][3][4]

Materials:

-

This compound

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, until a granular precipitate is formed.

-

The solid is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 3,3-diphenylpropan-1-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Parameter | Value |

| Molar Mass ( g/mol ) | 212.28 |

| Typical Yield (%) | 90-95 |

| Appearance | White solid |

Protocol 2: Oxidation of 3,3-Diphenylpropan-1-ol to 3,3-Diphenylpropanal

This protocol details the oxidation of the primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC).

Materials:

-

3,3-Diphenylpropan-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, a solution of 3,3-diphenylpropan-1-ol (1.0 eq) in anhydrous DCM is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is filtered through a pad of silica gel, which is then washed with diethyl ether.

-

The combined filtrate is concentrated under reduced pressure to give the crude 3,3-diphenylpropanal.

-

The product is typically used in the next step without further purification.

Quantitative Data:

| Parameter | Value |

| Molar Mass ( g/mol ) | 210.27[5] |

| Typical Yield (%) | 85-90 |

| Appearance | Pale yellow oil |

Protocol 3: Reductive Amination of 3,3-Diphenylpropanal to Fendiline

This protocol describes the final step in the synthesis of Fendiline via reductive amination of 3,3-diphenylpropanal with 1-phenylethylamine.[6][7]

Materials:

-

3,3-Diphenylpropanal

-

(R/S)-1-Phenylethylamine

-

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3,3-diphenylpropanal (1.0 eq) in DCE are added (R/S)-1-phenylethylamine (1.2 eq) and the mixture is stirred for 30 minutes at room temperature.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred for 12-16 hours at room temperature.

-

The reaction is monitored by TLC.

-